molecular formula C21H20N4OS B6557716 N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040677-51-7

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557716
CAS No.: 1040677-51-7
M. Wt: 376.5 g/mol
InChI Key: OURYXZRTQDYDLD-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide” is a derivative of tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .


Synthesis Analysis

The compound was obtained in high yield in the reaction between tryptamine and naproxen . A coupling between naproxen and tryptamine via amide bond formation was achieved to obtain this compound .


Molecular Structure Analysis

The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of the compound involves the use of N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between carboxylic acids and amines . DCC is a dehydrating agent commonly used for the preparation of esters, amides, or anhydrides .


Physical and Chemical Properties Analysis

The compound has a linear formula of C12H14N2O . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-20(22-11-10-15-13-23-19-9-5-4-8-18(15)19)12-17-14-27-21(25-17)24-16-6-2-1-3-7-16/h1-9,13-14,23H,10-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURYXZRTQDYDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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